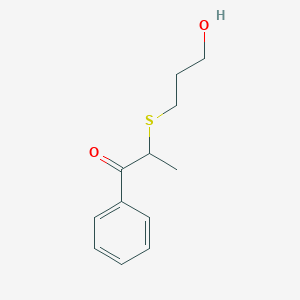![molecular formula C10H15NO3 B13483520 methyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13483520.png)
methyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 7-oxo-9-azabicyclo[331]nonane-3-carboxylate is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a radical cyclization approach, where a precursor compound undergoes a radical-induced ring closure to form the bicyclic structure . Another method involves the use of a SmI2-mediated radical cyclization protocol, which has been found effective for enabling the desired ring closure .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and catalyst concentration to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies can also enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carbonyl compounds, while reduction yields alcohols.
Applications De Recherche Scientifique
Methyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to construct more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme-substrate interactions and other biological processes.
Industry: Used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism by which methyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate exerts its effects involves its interaction with specific molecular targets. For example, in oxidation reactions, the compound acts as a substrate for catalytic systems that facilitate the transfer of oxygen atoms to form carbonyl compounds . The pathways involved include radical-mediated processes and catalytic cycles that enhance the efficiency of the reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl exo-9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride
- 9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO)
- Indole-fused azabicyclo[3.3.1]nonane
Uniqueness
Methyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate is unique due to its specific bicyclic structure and the presence of a ketone group, which allows it to participate in a variety of chemical reactions. Its versatility in synthetic applications and potential biological activities make it a valuable compound in research and industry.
Propriétés
Formule moléculaire |
C10H15NO3 |
|---|---|
Poids moléculaire |
197.23 g/mol |
Nom IUPAC |
methyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate |
InChI |
InChI=1S/C10H15NO3/c1-14-10(13)6-2-7-4-9(12)5-8(3-6)11-7/h6-8,11H,2-5H2,1H3 |
Clé InChI |
SNKPKPDVRHEYCW-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1CC2CC(=O)CC(C1)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Rac-[(2r,3s)-2-(1-methyl-1h-pyrazol-4-yl)oxan-3-yl]methanamine](/img/structure/B13483452.png)

![ethyl 1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-7-carboxylate](/img/structure/B13483457.png)

![2-((E)-2-((E)-2-(Diphenylamino)-3-((E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-benzo[g]indol-2-ylidene)ethylidene)cyclopent-1-en-1-yl)vinyl)-1,3,3-trimethyl-3H-benzo[g]indol-1-ium bis((trifluoromethyl)sulfonyl)amide](/img/structure/B13483464.png)

![3-{5-[(Tert-butoxy)carbonyl]-5-azaspiro[2.4]heptan-6-yl}prop-2-ynoic acid](/img/structure/B13483477.png)



![rac-4,4-dimethyl-N-[(1R,2R)-2-methylcyclohexyl]-4,5-dihydro-1,3-thiazol-2-amine, trans](/img/structure/B13483522.png)
